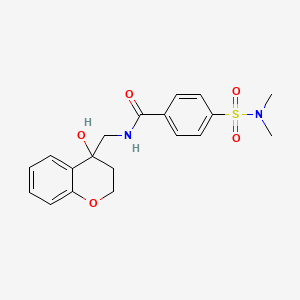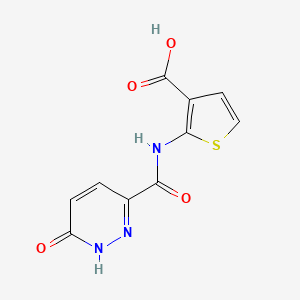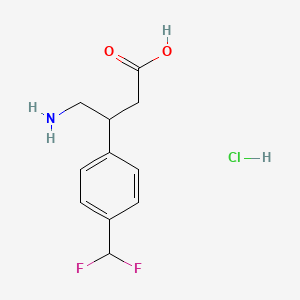
3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The 2,3-dihydrobenzofuran moiety is a heterocyclic compound that contains a furan ring (a five-membered ring with oxygen) with two additional hydrogen atoms . The thiazolidine ring is a five-membered ring containing sulfur and nitrogen. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, and the trifluoromethyl group (-CF3) is a substituent derived from methane.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Innovative Synthesis Techniques
A study by Greig et al. (2001) explores the synthesis of cyclic sulfonamides, including thiazolidine derivatives, through intramolecular Diels-Alder reactions. This method could potentially apply to the synthesis of compounds similar to the one , offering a pathway to explore its chemical properties and applications in medicinal chemistry (Greig, Tozer, & Wright, 2001).
Anticancer Potential
Yılmaz et al. (2015) discuss the synthesis of indapamide derivatives, exhibiting proapoptotic activity against melanoma cell lines. The structural resemblance suggests that modifications on the thiazolidine backbone, as seen in the compound of interest, might harbor anticancer potential, subject to further research (Yılmaz et al., 2015).
Biological and Pharmacological Applications
Antimicrobial and Antitubercular Activities
Kumar et al. (2013) report on thiazole-based sulfonyl derivatives showing significant antibacterial and antifungal activities, including against Mycobacterium tuberculosis. This suggests potential research avenues for the compound in the development of new antimicrobial agents (Kumar, Prasad, & Chandrashekar, 2013).
Antioxidant and Antitumor Evaluation
Gouda and Abu-Hashem (2011) explored thiazolidinone derivatives for antioxidant and antitumor activities, indicating that thiazolidine modifications can significantly impact biological activity, which may extend to the research applications of the compound in focus (Gouda & Abu-Hashem, 2011).
Propriétés
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S2/c19-18(20,21)14-3-1-12(2-4-14)17-22(8-10-26-17)27(23,24)15-5-6-16-13(11-15)7-9-25-16/h1-6,11,17H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJWYNVPRWZDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)


![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)
![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)
![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)


![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2378581.png)

![2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2378583.png)
